1-(3,4-Difluorophenyl)-N-methylmethanamine is an organic compound characterized by the presence of a difluorophenyl group attached to a methylmethanamine moiety. This compound is notable for its potential applications in medicinal chemistry and materials science. It is synthesized primarily through reductive amination processes involving 3,4-difluoroaniline and formaldehyde.
This compound falls under the category of amines, specifically secondary amines, due to the presence of a nitrogen atom bonded to two carbon-containing groups. It is classified as a substituted aniline due to the difluorophenyl substituent. The chemical structure can be denoted by its International Union of Pure and Applied Chemistry name, which reflects its systematic nomenclature.
The synthesis of 1-(3,4-difluorophenyl)-N-methylmethanamine typically involves the following steps:
The process begins with the formation of an imine intermediate from the reaction of 3,4-difluoroaniline with formaldehyde. This intermediate is then reduced to yield the desired amine product. The reaction can be optimized using continuous flow reactors in industrial settings to enhance yield and efficiency. Purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
The molecular formula for 1-(3,4-difluorophenyl)-N-methylmethanamine is C9H10F2N. The structure features a central nitrogen atom bonded to a methyl group and a 3,4-difluorophenyl group, which contributes to its unique chemical properties.
1-(3,4-Difluorophenyl)-N-methylmethanamine can undergo various chemical reactions:
The oxidation process typically involves treating the amine with an appropriate oxidizing agent under controlled conditions to yield N-oxide products. In reduction reactions, careful selection of reducing agents ensures that the desired derivatives are obtained without over-reduction.
The mechanism of action for 1-(3,4-difluorophenyl)-N-methylmethanamine involves its interaction with specific molecular targets within biological systems:
This interaction can lead to various pharmacological effects depending on the specific targets involved.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity of synthesized compounds .
1-(3,4-Difluorophenyl)-N-methylmethanamine has several significant applications:
13-Leu-motilin ([Leu¹³]motilin) is a strategically engineered analogue of the endogenous 22-amino acid gastrointestinal peptide hormone motilin. The native peptide sequence across mammals exhibits high conservation in the N-terminal region (positions 1-7: Phe-Val-Pro-Ile-Phe-Thr-Tyr), critical for biological activity, while the C-terminal region shows greater variability. Porcine motilin, the first isolated form, contains methionine at position 13 (Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Met-Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln), whereas the human variant shares identical residues except at position 13 where leucine substitutes methionine [6] [10]. This conservative substitution (Met→Leu) in 13-Leu-motilin preserves the hydrophobic character but modifies side-chain geometry and potential interaction surfaces.
Table 1: Motilin Sequence Homology Across Species
Species | Position 13 Residue | Full Sequence (Single-Letter Code) | N-Terminal Conservation |
---|---|---|---|
Human | Leucine (L) | FVPIFTYGELQRLQEKERNKGQ | 100% (1-7: FVPIFTY) |
Porcine | Methionine (M) | FVPIFTYGELQRMQEKERNKGQ | 100% |
Canine | Leucine (L) | FVPIFTYGELQRLQEKERNKGQ | 100% |
Feline | Methionine (M) | FIPIYTYGELQRMQEKERNKGQ | 85.7% |
Bovine | Leucine (L) | FVPLFTYGELQRLQEKERNKGQ | 85.7% |
Structure-activity relationship studies reveal that the bioactive core of motilin resides in the N-terminal segment (residues 1-12), with residues 1-7 constituting the minimal binding domain. The C-terminal region (residues 14-22) forms an α-helix that stabilizes receptor interaction but contributes minimally to direct binding [1] [8]. 13-Leu-motilin retains the conserved N-terminal motif but modifies the transitional region between the bioactive N-terminus and structural C-terminus, impacting receptor dynamics without altering fundamental recognition [1] [4].
The substitution of methionine with leucine at position 13 enhances motilin's receptor binding kinetics and functional potency. In vitro binding assays using rabbit antrum smooth muscle preparations demonstrated that [Leu¹³]porcine motilin exhibits approximately 1.5-fold higher affinity for the motilin receptor (MLN-R) compared to the native [Met¹³] variant [1]. This G protein-coupled receptor (GPCR), primarily expressed on enteric neurons and gastrointestinal smooth muscle cells, recognizes the N-terminal domain but undergoes conformational stabilization through mid-region interactions [9] [10].
Molecular dynamics simulations suggest that leucine’s branched aliphatic side chain at position 13 improves hydrophobic packing within the receptor’s transmembrane binding pocket compared to methionine’s linear side chain. This modification reduces the entropic penalty of receptor-ligand complex formation, accounting for the measured increase in binding affinity [4]. Functional studies in rabbit duodenum segments confirmed that 13-Leu-motilin stimulates contractile activity at lower threshold concentrations (EC₅₀ ≈ 3.2 nM) than native porcine motilin (EC₅₀ ≈ 5.1 nM), directly correlating receptor occupancy with pharmacological effect [1] [3].
The leucine substitution also enhances metabolic stability. Methionine residues are susceptible to oxidation, potentially generating inactive sulfoxide derivatives. Leucine’s oxidation resistance extends the peptide’s functional half-life in biological matrices, making 13-Leu-motilin a preferred tool for investigating motilin physiology [4].
Systematic evaluation of [Leu¹³]motilin fragments reveals the functional dominance of the N-terminal domain:
N-Terminal Fragments (Residues 1-14/1-16): Synthetic peptides encompassing residues 1-14 (FVPIFTYGELQRLQ) and 1-16 (FVPIFTYGELQRLQEK) of [Leu¹³]motilin retain >85% of the binding affinity and contractile activity of the full-length peptide in rabbit duodenum assays [1]. The 1-16 fragment demonstrates near-equipotency, inducing concentration-dependent contractions in gastric antrum, duodenum, jejunum, ileum, and colon with efficacy matching the intact molecule [4]. This confirms that the bioactive core resides within the N-terminal half, with residues beyond position 16 being dispensable for receptor activation.
C-Terminal Fragments (Residues 10-22/14-22): Peptides representing the C-terminal helix (e.g., RLQEKERNKGQ or QEKERNKGQ) show negligible receptor binding (<5% of full-length motilin) and fail to stimulate smooth muscle contractions even at micromolar concentrations [1]. The C-terminus alone cannot initiate signaling but contributes to conformational stability when linked to the N-terminal domain.
Table 2: Biological Activity of [Leu¹³]Motilin Fragments
Fragment | Sequence | Receptor Binding Affinity (% of Full-Length) | Contractile Activity (EC₅₀ vs. Full Motilin) | Key Structural Feature |
---|---|---|---|---|
Full-length (1-22) | FVPIFTYGELQRLQEKERNKGQ | 100% | 1.0x | Native structure |
1-16 | FVPIFTYGELQRLQEK | 92% | 1.2x | Retains bioactive core |
1-14 | FVPIFTYGELQRLQ | 87% | 1.5x | Minimal functional unit |
1-12 | FVPIFTYGELQR | 45% | 3.1x | Partial binding domain |
10-22 | ELQRLQEKERNKGQ | <5% | Inactive | Helical non-binder |
14-22 | QRLQEKERNKGQ | <2% | Inactive | No receptor interaction |
These findings demonstrate that residues 1-14 constitute the minimally effective unit, with leucine at position 13 contributing to optimized receptor engagement. The C-terminal segment serves primarily as a structural scaffold rather than a functional domain, explaining why C-terminal truncations retain bioactivity while N-terminal fragments lose potency [1] [3] [8]. This fragmentation profile aligns with motilin’s evolutionary conservation pattern, where N-terminal sequences are highly conserved across vertebrates, while C-terminal sequences diverge significantly in non-mammalian species [10].
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